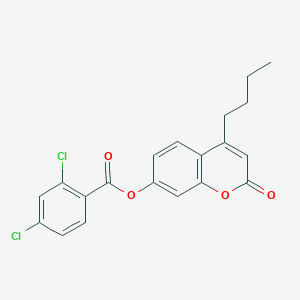

![molecular formula C16H18N4O2 B3969536 4,4'-[(4-methylphenyl)methylene]bis(3-methyl-1H-pyrazol-5-ol)](/img/structure/B3969536.png)

4,4'-[(4-methylphenyl)methylene]bis(3-methyl-1H-pyrazol-5-ol)

Übersicht

Beschreibung

“4,4’-[(4-methylphenyl)methylene]bis(3-methyl-1H-pyrazol-5-ol)” is a chemical compound with the molecular formula C28H26N4O2 . It belongs to the class of pyrazoles, which have attracted attention due to their diverse biological activities .

Synthesis Analysis

This compound can be synthesized by a three-component reaction of 3-methyl-1-phenyl-5-pyrazolone with various benzaldehydes . The reaction is catalyzed by sodium acetate at room temperature . All synthesized compounds were isolated by simple filtration .

Molecular Structure Analysis

The molecular structure of this compound includes a pyrazole ring, which is a key structural motif in several drugs currently on the market . The InChI string for this compound is InChI=1S/C28H26N4O2/c1-18-14-16-21 (17-15-18)26 (24-19 (2)29-31 (27 (24)33)22-10-6-4-7-11-22)25-20 (3)30-32 (28 (25)34)23-12-8-5-9-13-23/h4-17,26,29-30H,1-3H3 .

Physical And Chemical Properties Analysis

The molecular weight of this compound is 450.5 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 4 . Its topological polar surface area is 64.7 Ų . The exact mass and monoisotopic mass of this compound are both 450.20557608 g/mol .

Wissenschaftliche Forschungsanwendungen

Corrosion Inhibition in Petroleum Industry

4,4'-[(4-Methylphenyl)methylene]bis(3-methyl-1H-pyrazol-5-ol) and its derivatives have been explored for their application in corrosion inhibition, particularly in the petroleum industry. A study explored the synthesis of related pyrazol derivatives and their potential for mitigating corrosion in N80 steel in acidic environments, often encountered in oil well stimulation processes. The study employed various techniques such as electrochemical impedance spectroscopy and scanning electron microscopy to assess the effectiveness of these compounds in corrosion mitigation (Singh, Ansari, Quraishi & Kaya, 2020).

Antibacterial Activity

Compounds structurally similar to 4,4'-[(4-Methylphenyl)methylene]bis(3-methyl-1H-pyrazol-5-ol) have been synthesized and tested for their antibacterial properties. A study synthesized various derivatives and evaluated their in vitro antibacterial activity against several bacteria, including Pseudomonas aeruginosa and Staphylococcus aureus. The compounds containing a trifluoromethyl group showed exceptional antibacterial activity (Bhavanarushi, Kanakaiah, Bharath, Gangagnirao & Vatsala Rani, 2013).

Green Chemistry and Sustainable Synthesis Methods

Significant research has focused on developing eco-friendly and efficient methods for synthesizing 4,4'-[(4-Methylphenyl)methylene]bis(3-methyl-1H-pyrazol-5-ol) derivatives. Studies have reported various green chemistry approaches, including catalyst-free and solvent-free methods, employing ultrasonic irradiation, and using environmentally friendly reagents for the synthesis of these compounds (Das Gupta, Pal & Mallik, 2014).

Antiviral Activity

The antiviral properties of derivatives of 4,4'-[(4-Methylphenyl)methylene]bis(3-methyl-1H-pyrazol-5-ol) have also been investigated. A study reported the synthesis of these compounds and their evaluation for in vitro antiviral activity against the Peste des petits ruminants virus (PPRV). The findings highlighted a compound in this series that exhibited excellent antiviral activity, surpassing that of the standard drug ribavirin (Sujatha, Shanthi, Selvam, Manoharan, Perumal & Rajendran, 2009).

Synthesis as Intermediates for Heterocyclic Systems

These compounds are significant intermediates in the synthesis of various novel heterocyclic systems. A comprehensive review highlighted the methods of preparation and chemical reactivity of 4,4'-[(4-Methylphenyl)methylene]bis(3-methyl-1H-pyrazol-5-ol) derivatives, emphasizing their importance in synthesizing synthetically useful and novel heterocyclic systems (Gouda, 2016).

Eco-Friendly Catalysis

Research has been conducted on using eco-friendly catalysts for synthesizing these compounds. For instance, cellulose sulfuric acid, a biodegradable and environmentally friendly biopolymer, has been used as a catalyst in the synthesis process, emphasizing the trend towards green chemistry and minimizing environmental pollution (Mosaddegh, Hassankhani & Baghizadeh, 2010).

Antioxidant Properties

Additionally, certain derivatives have been synthesized and evaluated for their antioxidant activity. These compounds have shown significant antioxidant properties, with some exhibiting higher activity than ascorbic acid, and also offering protection against DNA damage (Gouda, Al-Balawi & Abu‐Hashem, 2016).

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

5-methyl-4-[(3-methyl-5-oxo-1,2-dihydropyrazol-4-yl)-(4-methylphenyl)methyl]-1,2-dihydropyrazol-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N4O2/c1-8-4-6-11(7-5-8)14(12-9(2)17-19-15(12)21)13-10(3)18-20-16(13)22/h4-7,14H,1-3H3,(H2,17,19,21)(H2,18,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKBKWPVQSNJYHM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(C2=C(NNC2=O)C)C3=C(NNC3=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(5-isopropyl-1,2,4-oxadiazol-3-yl)ethyl]-N-methyl-2-(2-oxobenzo[cd]indol-1(2H)-yl)propanamide](/img/structure/B3969457.png)

![2,4-dichloro-N-{3-[(2-chloro-4-methylbenzoyl)amino]phenyl}benzamide](/img/structure/B3969466.png)

![1-(2-fluorophenyl)-4-[1-(phenoxyacetyl)-4-piperidinyl]piperazine oxalate](/img/structure/B3969468.png)

![2-[1-(3-phenoxybenzyl)-4-piperidinyl]-1,2,3,4-tetrahydroisoquinoline oxalate](/img/structure/B3969488.png)

![({6-[(2-methylbenzyl)amino]-2-pyrazinyl}thio)acetic acid](/img/structure/B3969498.png)

![2,6-dimethyl-4-[1-(4-pyridinylmethyl)-4-piperidinyl]morpholine oxalate](/img/structure/B3969499.png)

![3-butoxy-N-[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B3969501.png)

![4-[1-(4-ethylbenzyl)-4-piperidinyl]morpholine oxalate](/img/structure/B3969506.png)

![N~2~-(3,4-dichlorobenzyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-(tetrahydro-2-furanylmethyl)glycinamide](/img/structure/B3969512.png)

![N-{4-[(4-methyl-1,4'-bipiperidin-1'-yl)sulfonyl]phenyl}acetamide oxalate](/img/structure/B3969515.png)

![3-fluoro-5-methyl-11-oxo-5,6,6a,11-tetrahydroisoindolo[2,1-a]quinoline-10-carboxylic acid](/img/structure/B3969552.png)